2-[1-(aminomethyl)cyclopropyl]propan-2-ol
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Overview
Description
2-[1-(aminomethyl)cyclopropyl]propan-2-ol is an organic compound with the molecular formula C7H15NO It is a cyclopropyl derivative with an aminomethyl group and a hydroxyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(aminomethyl)cyclopropyl]propan-2-ol typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method involves the reaction of cyclopropylcarbinol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[1-(aminomethyl)cyclopropyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropylamines or cyclopropyl alcohols.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
2-[1-(aminomethyl)cyclopropyl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(aminomethyl)cyclopropyl]propan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the aminomethyl group, making it less versatile in chemical reactions.
Cyclopropylamine: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-(aminomethyl)cyclopropane-1-carboxylic acid: Contains a carboxyl group instead of a hydroxyl group, altering its chemical properties.
Uniqueness
2-[1-(aminomethyl)cyclopropyl]propan-2-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
1546502-40-2 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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